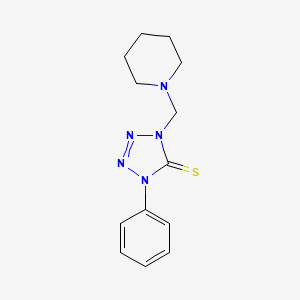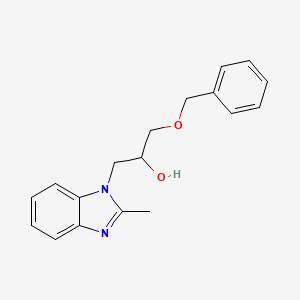![molecular formula C20H17N5O2 B4935793 N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-methoxynicotinamide](/img/structure/B4935793.png)
N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-methoxynicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-methoxynicotinamide, also known as BMN-673, is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play a crucial role in DNA repair, and inhibition of these enzymes has been shown to enhance the cytotoxic effects of DNA-damaging agents in cancer cells.
Wissenschaftliche Forschungsanwendungen
N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-methoxynicotinamide has been extensively studied for its potential use as an anticancer agent. It has been shown to enhance the cytotoxic effects of DNA-damaging agents such as ionizing radiation and chemotherapy in cancer cells. In preclinical studies, N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-methoxynicotinamide has demonstrated efficacy against a variety of cancer types, including breast, ovarian, and prostate cancer. Clinical trials have also shown promising results, with N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-methoxynicotinamide showing activity in patients with BRCA-mutated cancers.
Wirkmechanismus
N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-methoxynicotinamide is a potent and selective inhibitor of PARP enzymes. PARP enzymes play a crucial role in DNA repair, specifically in the base excision repair pathway. Inhibition of PARP enzymes leads to the accumulation of single-strand DNA breaks, which are normally repaired by PARP enzymes. In the presence of DNA-damaging agents, such as ionizing radiation or chemotherapy, the accumulation of single-strand DNA breaks leads to the formation of double-strand DNA breaks, which are more difficult to repair and can lead to cell death.
Biochemical and Physiological Effects:
N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-methoxynicotinamide has been shown to enhance the cytotoxic effects of DNA-damaging agents in cancer cells. In addition, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-methoxynicotinamide has also been shown to have minimal toxicity in normal cells, making it an attractive candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-methoxynicotinamide is its potency and selectivity for PARP enzymes. This makes it an effective tool for studying the role of PARP enzymes in DNA repair and cancer biology. However, one limitation of N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-methoxynicotinamide is its high cost, which may limit its use in some research settings.
Zukünftige Richtungen
There are several future directions for research on N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-methoxynicotinamide. One direction is to further investigate its efficacy in combination with other DNA-damaging agents in cancer cells. Another direction is to study its potential use in other diseases, such as neurodegenerative disorders, where PARP enzymes have been implicated in disease pathology. Additionally, further research is needed to understand the mechanisms underlying the minimal toxicity of N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-methoxynicotinamide in normal cells, which could lead to the development of even more selective PARP inhibitors.
Synthesemethoden
N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-methoxynicotinamide is synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the coupling of 2-(1H-benzimidazol-1-yl)-3-pyridinylmethylamine with 2-methoxy-nicotinoyl chloride in the presence of a base to form the desired product. The product is then purified using column chromatography to obtain the final product in high purity.
Eigenschaften
IUPAC Name |
N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]-2-methoxypyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2/c1-27-20-15(7-5-11-22-20)19(26)23-12-14-6-4-10-21-18(14)25-13-24-16-8-2-3-9-17(16)25/h2-11,13H,12H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILKRBIJNGALEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)NCC2=C(N=CC=C2)N3C=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-methoxynicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-{5-[(2-amino-2-oxoethyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}ethyl)-3,4-dichlorobenzamide](/img/structure/B4935721.png)
![N-{[4-(4-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]carbonyl}glycine](/img/structure/B4935723.png)
![2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-{[1-(2-phenylethyl)-4-piperidinyl]methyl}acetamide](/img/structure/B4935727.png)
![5-{3-bromo-5-ethoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4935734.png)

![3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B4935749.png)
![9-{2-[(4-bromobenzyl)oxy]phenyl}-10-methyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B4935755.png)
![5-{2-cyano-3-[(2,4-dimethylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid](/img/structure/B4935760.png)
![2-(4-methoxyphenyl)-6-phenyl-7-oxa-1-azabicyclo[2.2.1]heptane](/img/structure/B4935770.png)


![3-(2-chlorophenyl)-5-methyl-7-(4-morpholinyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4935795.png)
![N,N'-1,2-ethanediylbis[4-(2,4-dichlorophenoxy)butanamide]](/img/structure/B4935797.png)
![2-chloro-N-{3-[(4-nitrobenzoyl)amino]phenyl}benzamide](/img/structure/B4935799.png)